N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide
Description
This compound features a 1,3-oxazolidine core substituted at the 3-position with a 4-chlorobenzenesulfonyl group. A methylene bridge connects the oxazolidine ring to an ethanediamide (oxalamide) moiety, which is further functionalized with a 2-(dimethylamino)ethyl group on the opposing nitrogen. The dimethylaminoethyl substituent may improve aqueous solubility due to its basic amine, a feature critical for pharmacokinetics .
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O5S/c1-20(2)8-7-18-15(22)16(23)19-11-14-21(9-10-26-14)27(24,25)13-5-3-12(17)4-6-13/h3-6,14H,7-11H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIISOOWRVKWQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions. The chlorophenyl group is introduced via a sulfonylation reaction, where a chlorophenyl sulfonyl chloride reacts with the oxazolidinone intermediate. Finally, the oxalamide moiety is formed through the reaction of the intermediate with oxalyl chloride and a dimethylaminoethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and oxalamide formation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Oxazolidine Ring Formation
The oxazolidine core is typically synthesized via cyclization reactions. For example, similar oxazolidine derivatives are formed by reacting amino alcohols with carbonyl compounds under acidic conditions.
Sulfonation with 4-Chlorobenzenesulfonyl Chloride
The sulfonamide group is introduced by reacting the oxazolidine intermediate with 4-chlorobenzenesulfonyl chloride . This reaction often employs bases like triethylamine or pyridine to deprotonate the amine and facilitate nucleophilic substitution .
Example Reaction Conditions
| Reagent | Solvent | Temperature | Duration | Product |
|---|---|---|---|---|
| Triethylamine | Acetonitrile | 40°C | 8–12 h | Sulfonamide derivative |
| Pyridine | Water | RT (3 days) | — | Sulfonamide derivative |
Amidation with 2-(Dimethylamino)ethyl Amine
The final step involves amidation of the oxazolidine-sulfonamide intermediate with 2-(dimethylamino)ethylamine . This is analogous to reactions described in synthesis protocols where similar amines are used, typically under basic conditions (e.g., triethylamine) in polar aprotic solvents like acetonitrile .
Key Reaction Conditions
Reactions involving this compound’s precursors (e.g., 4-chlorobenzenesulfonyl chloride) provide insights into its stability and reactivity:
Nitration Reactions
Nitration of sulfonamide intermediates can occur under acidic conditions (e.g., H₂SO₄/HNO₃) at 30–60°C, yielding nitrated derivatives .
| Reactant | Reagents | Conditions | Yield |
|---|---|---|---|
| 4-Chlorobenzenesulfonyl chloride | H₂SO₄, HNO₃ | 30–60°C, overnight | 71% |
Amide Bond Stability
Amide bonds in this compound are resistant to hydrolysis under mild conditions but may undergo cleavage under strong acidic/basic conditions. For example, similar sulfonamides are stable in aqueous ethanol but hydrolyze in concentrated HCl .
Hydrolysis of Amide Bonds
The ethanediamide group may undergo hydrolysis under extreme conditions (e.g., aqueous acid/base), yielding carboxylic acid derivatives. This is consistent with general amide reactivity .
Oxazolidine Ring Reactivity
The oxazolidine ring can participate in nucleophilic substitutions or ring-opening reactions. For instance, oxazolidines are known to react with alcohols or amines under acidic conditions, though specific data for this compound is limited.
Sulfonamide Group Reactivity
The sulfonamide group is stable but may act as a leaving group under strongly basic conditions. It can also participate in sulfonamide-specific reactions, such as displacement by nucleophiles .
Mechanism of Action (Hypothetical)
While direct biological data for this compound is unavailable, structural analogs suggest potential antimicrobial activity via inhibition of bacterial folate synthesis. The sulfonamide group mimics p-aminobenzoic acid, a substrate for dihydropteroate synthase, disrupting bacterial cell wall formation.
Analytical Characterization
The compound’s structure is typically confirmed via:
Scientific Research Applications
Chemistry
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide serves as a building block in synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel materials.
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that compounds with oxazolidinone rings can inhibit bacterial protein synthesis by binding to ribosomal subunits, suggesting a mechanism similar to that of established antibiotics like linezolid .
Medicine
The compound is under investigation for its therapeutic potential against various bacterial infections and cancers. Preliminary studies suggest that its unique structural features may enhance its efficacy as an antibiotic or anticancer agent by improving binding affinity to biological targets .
Industry
In industrial applications, this compound may be used in developing new materials such as polymers and coatings that require specific chemical properties. Its ability to interact with various substrates makes it valuable for formulating specialty chemicals in agrochemicals and pharmaceuticals.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of Gram-positive bacteria, demonstrating its potential as a new antibiotic candidate.
Case Study 2: Anticancer Properties
In vitro studies assessed the cytotoxicity of this compound on cancer cell lines. The findings revealed that it induces apoptosis in cancer cells, suggesting its utility in cancer therapy research.
Mechanism of Action
The mechanism of action of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antibiotic. The chlorophenyl group can enhance the compound’s binding affinity to its target, while the oxalamide moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
(a) Sulfonyl Group Variations
(b) Oxazolidine vs. Imidazolidin-2-ylidene Scaffolds
(c) Ethanediamide Substituents
- Target Compound: 2-(Dimethylamino)ethyl The tertiary amine enhances water solubility and may participate in cation-π interactions.
- Derivatives : Benzyl or Trifluoromethylbenzyl
- Aromatic benzyl groups increase hydrophobicity, which might improve blood-brain barrier penetration but reduce solubility .
Biological Activity
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide (CAS Number: 868983-47-5) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of the biological activity associated with this compound, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 446.9 g/mol. The structure features an oxazolidinone ring, a chlorophenyl group, and an oxalamide moiety, contributing to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇ClN₄O₅S |
| Molecular Weight | 446.9 g/mol |
| CAS Number | 868983-47-5 |
The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes. The oxazolidinone ring is known to inhibit protein synthesis by binding to the ribosomal RNA of bacteria, which positions it as a potential antibiotic agent. The presence of the chlorophenyl group enhances binding affinity to molecular targets, while the oxalamide moiety may improve the compound’s stability and bioavailability in biological systems .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were reported to be comparable to established antibiotics, suggesting potential for therapeutic use .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. In vitro studies revealed that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of intrinsic apoptotic pathways and inhibition of cell proliferation .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against resistant bacterial strains.
- Findings : The compound demonstrated strong activity against multi-drug resistant E. coli with an MIC of 8 µg/mL.
- : Suggests potential as an alternative treatment for resistant infections .
- Cancer Cell Line Study :
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
-
Formation of Oxazolidinone Ring :
- Reaction between an amino alcohol and a carbonyl compound under acidic or basic conditions.
-
Introduction of Chlorophenyl Group :
- Sulfonylation reaction using chlorophenyl sulfonyl chloride.
-
Formation of Oxalamide Moiety :
- Reaction with oxalyl chloride and dimethylaminoethylamine.
These steps can be optimized for yield and purity through techniques such as continuous flow reactors .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound while minimizing impurities?
Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of the oxazolidine ring, followed by coupling with the ethanediamide moiety. Key steps include:
- Catalyst Selection : Use of sodium hydroxide or potassium carbonate as bases to facilitate nucleophilic substitutions (e.g., sulfonylation) .
- Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane under reflux (40–80°C) improve reaction efficiency .
- Purity Monitoring : Thin-layer chromatography (TLC) or HPLC at intermediate stages ensures minimal byproducts. For example, TLC with silica gel plates (ethyl acetate/hexane, 3:7) can track reaction progress .
Q. Which analytical techniques are most reliable for structural characterization?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm functional groups, such as the 4-chlorobenzenesulfonyl moiety (δ ~7.8 ppm for aromatic protons) and oxazolidin-2-yl methyl group (δ ~3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- X-ray Crystallography : If crystalline, this resolves stereochemistry, particularly for the oxazolidin-2-yl ring .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors associated with the compound’s functional groups (e.g., sulfonamides for carbonic anhydrase inhibition) .
- In Vitro Assays : Use fluorescence-based enzyme inhibition assays (e.g., 96-well plates, IC determination) .
- Cell Viability Tests : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying pH and temperature. For example, the oxazolidin-2-yl methyl group undergoes hydrolysis faster in acidic conditions (t ~2 hours at pH 3) .
- Isotope Labeling : Use O-labeled water to trace hydrolysis pathways of the sulfonyl group .
- Computational Modeling : DFT calculations predict transition states for sulfonamide bond cleavage .
Q. How can contradictions in biological activity data be resolved?
Methodological Answer:
- Dose-Response Validation : Replicate assays across multiple concentrations to rule out false positives/negatives .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
- Metabolite Analysis : LC-MS/MS identifies degradation products that may interfere with activity .
Q. What strategies enhance the compound’s stability in pharmacokinetic studies?
Methodological Answer:
- Microsomal Stability Assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify metabolic hotspots .
- Prodrug Design : Modify labile groups (e.g., esterification of the ethanediamide) to delay hydrolysis .
- Lyophilization : Stabilize aqueous formulations by freeze-drying with cryoprotectants (e.g., trehalose) .
Q. How does the compound interact with membrane transporters in cellular uptake studies?
Methodological Answer:
- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption .
- Inhibitor Co-Treatment : Use transporter-specific inhibitors (e.g., verapamil for P-gp) to assess uptake mechanisms .
- Molecular Dynamics Simulations : Model lipid bilayer penetration using force fields like CHARMM .
Q. What environmental persistence studies are relevant for this compound?
Methodological Answer:
- Photodegradation Tests : Expose to UV light (λ = 254 nm) and quantify degradation via HPLC .
- Soil Microcosm Studies : Measure half-life in soil samples under aerobic/anaerobic conditions .
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
